dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine
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Overview
Description
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine is a chemical compound with a unique structure that combines a pyrazole ring with a dimethylsulfamoylamino group and an oxan-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine typically involves the reaction of a pyrazole derivative with a dimethylsulfamoyl chloride in the presence of a base. The oxan-4-ylmethyl group can be introduced through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the dimethylsulfamoylamino group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
dimethyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine:
4-(Methylsulfamoylamino)-1-(oxan-4-ylmethyl)pyrazole: Similar structure but with a methyl group instead of a dimethyl group.
4-(Dimethylsulfamoylamino)-1-(oxan-4-yl)pyrazole: Lacks the methyl group on the oxan-4-yl substituent.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(oxan-4-ylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-14(2)19(16,17)13-11-7-12-15(9-11)8-10-3-5-18-6-4-10/h7,9-10,13H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSQWPVFIVIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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